Butyldodecyldimethylammonium chloride

Description

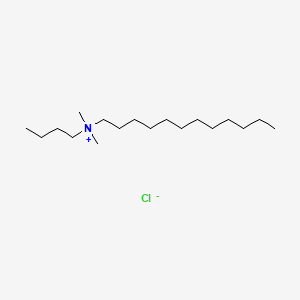

Structure

3D Structure of Parent

Properties

CAS No. |

29481-59-2 |

|---|---|

Molecular Formula |

C18H40ClN |

Molecular Weight |

306.0 g/mol |

IUPAC Name |

butyl-dodecyl-dimethylazanium;chloride |

InChI |

InChI=1S/C18H40N.ClH/c1-5-7-9-10-11-12-13-14-15-16-18-19(3,4)17-8-6-2;/h5-18H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

HRMYTGOXAPPTIX-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CCCC.[Cl-] |

Origin of Product |

United States |

Contextualization Within Quaternary Ammonium Compound Qac Research

Butyldodecyldimethylammonium chloride is a cationic surfactant, a classification it shares with all quaternary ammonium (B1175870) compounds. QACs are characterized by a central positively charged nitrogen atom covalently bonded to four organic groups. This structure imparts an amphiphilic nature to these molecules, meaning they possess both a hydrophilic (water-attracting) quaternary ammonium head group and a hydrophobic (water-repelling) tail, typically a long alkyl chain.

The specific structure of this compound includes a butyl group, a dodecyl group, and two methyl groups attached to the central nitrogen atom, with a chloride anion. This particular arrangement of alkyl chains influences its physicochemical properties, such as its solubility and surface activity. Research into QACs often involves the synthesis of a series of compounds with varying alkyl chain lengths to study the structure-activity relationship. For instance, studies on alkyldimethylbenzylammonium chlorides have shown that the length of the n-alkyl chain can significantly impact the compound's properties. nih.gov

Historical Trajectories and Milestones in Butyldodecyldimethylammonium Chloride Scholarly Inquiry

While specific historical milestones for butyldodecyldimethylammonium chloride are not extensively documented in dedicated scholarly literature, its scientific journey is intrinsically linked to the broader history of QACs. The investigation of QACs dates back to the early 20th century, with significant research and development occurring throughout the decades.

The general trajectory of QAC research has been driven by the pursuit of novel surfactants and antimicrobial agents. The synthesis and characterization of various QACs have been a continuous effort in academic and industrial laboratories. This has led to the development of a wide array of QACs with tailored properties for specific applications. While early research focused on the fundamental synthesis and surface-active properties of these compounds, more recent studies have expanded to include their interactions with biological systems and their environmental fate. The increased use of QACs in various products has also prompted further research into their presence and effects in the environment. nih.govresearchgate.net

Fundamental Research Questions and Paradigms in Butyldodecyldimethylammonium Chloride Studies

Established Reaction Mechanisms and Optimized Synthetic Routes

The primary and most established method for synthesizing this compound is the Menshutkin reaction . This reaction involves the quaternization of a tertiary amine with an alkyl halide. wikipedia.orgwikipedia.org Specifically for this compound, the synthesis is typically achieved through the reaction of N,N-dimethyldodecanamine (a tertiary amine) with butyl chloride (an alkyl halide).

The underlying mechanism of this transformation is a well-understood bimolecular nucleophilic substitution (SN2) reaction. rsc.org In this process, the lone pair of electrons on the nitrogen atom of the tertiary amine acts as a nucleophile, attacking the electrophilic carbon atom of the butyl chloride. This concerted step involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-chlorine bond, with the chloride ion acting as the leaving group.

Reaction Scheme: CH₃(CH₂)₁₁N(CH₃)₂ + CH₃(CH₂)₃Cl → [CH₃(CH₂)₁₁N(CH₃)₂(CH₂)₃CH₃]⁺Cl⁻

Optimization of this synthetic route involves careful control of reaction conditions to maximize yield and minimize reaction time. Key parameters include:

Solvent: The rate of the Menshutkin reaction is significantly influenced by the solvent. semanticscholar.org Polar aprotic solvents such as acetonitrile (B52724), or alcohols are often employed because they can stabilize the charged transition state, thereby accelerating the reaction. wikipedia.orgsemanticscholar.org

Temperature: The reaction is typically conducted at elevated temperatures, often between 60 and 100 °C, to provide the necessary activation energy for the SN2 reaction to proceed at a practical rate. rsc.org

Reagent Stoichiometry: While a 1:1 molar ratio of amine to alkyl halide is theoretically required, a slight excess of the alkylating agent (butyl chloride) may be used in practice to ensure complete conversion of the tertiary amine.

The selection of the alkyl halide also plays a role; reactivity generally follows the order of I > Br > Cl for the halide leaving group. wikipedia.org Although chlorides are less reactive, they are often preferred for industrial-scale production due to lower cost.

| Parameter | Description | Typical Conditions/Rationale |

|---|---|---|

| Reactant 1 | Tertiary Amine | N,N-dimethyldodecanamine |

| Reactant 2 | Alkylating Agent | Butyl chloride |

| Reaction Type | Quaternization | Bimolecular Nucleophilic Substitution (SN2) |

| Solvent | Reaction Medium | Polar aprotic (e.g., acetonitrile) or alcohols to stabilize the transition state. |

| Temperature | Reaction Condition | Elevated (60-100 °C) to increase reaction rate. |

Catalytic Innovations and Enhancements in this compound Synthesis

Homogeneous Catalysis Approaches

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically dissolved in the reaction solvent. wikipedia.org For quaternization reactions, this can include:

Acid Catalysis: Protons or Lewis acids can potentially enhance the electrophilicity of the alkyl halide, although this is less common for standard SN2 quaternizations. The proton is a widespread homogeneous catalyst in many organic reactions. wikipedia.org

Nucleophilic Catalysis: In cases where a less reactive alkyl chloride is used, the addition of a catalytic amount of a more reactive halide salt (e.g., sodium iodide) can accelerate the reaction. This occurs via an in-situ Finkelstein reaction, where the chloride is temporarily replaced by an iodide, which is a better leaving group and more susceptible to nucleophilic attack by the amine.

Enzymes are also a class of highly efficient homogeneous catalysts. While specific enzymes for the synthesis of this particular compound are not widely documented, amine N-methyltransferases have been shown to catalyze the N-methylation of various azaheterocycles, demonstrating the potential of biocatalysis in forming quaternary ammonium compounds. nih.gov

Heterogeneous Catalysis Strategies

Heterogeneous catalysts exist in a different phase from the reactants, offering the significant advantage of easier separation from the reaction mixture, which simplifies purification and allows for catalyst recycling. researchgate.net For amine alkylation, strategies include:

Supported Metal Catalysts: While more commonly used for N-alkylation of primary or secondary amines using alcohols, heterogeneous catalysts like titania-supported ruthenium have shown excellent activity for alkylation reactions. researchgate.net Such catalysts could potentially be adapted for quaternization processes.

Functionalized Resins: Ion-exchange resins or other polymer-supported catalysts can be designed to facilitate quaternization reactions. These solid supports can immobilize one of the reactants or a catalytic species, providing a high local concentration and potentially accelerating the reaction.

A patent describes a continuous quaternization process where a long-chain tertiary amine and an alkyl chloride are reacted in the presence of a heterogeneous catalyst and an alcohol solvent, indicating industrial interest in this approach. google.com

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound is aimed at reducing the environmental impact of its production. Key areas of focus include minimizing solvent use, maximizing atom economy, and reducing waste.

Solvent-Free Synthesis Methodologies

A significant goal in green chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of quaternary ammonium salts, solvent-free approaches are being explored. A patented continuous process for quaternizing tertiary amines with alkyl halides notes that the process can be performed without a solvent, which is preferable. google.com This is often achieved by heating the neat reactants together, provided the mixture remains liquid and stirrable at the reaction temperature. Such a method simplifies the work-up procedure, reduces solvent waste, and lowers costs associated with solvent purchase and disposal.

Atom Economy and Waste Minimization in Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgjocpr.com The formula is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

The standard synthesis of this compound via the Menshutkin reaction is an addition reaction. In an ideal scenario, all atoms from both the N,N-dimethyldodecanamine and the butyl chloride are incorporated into the final quaternary ammonium salt product.

| Component | Chemical Formula | Molecular Weight (g/mol) |

|---|---|---|

| N,N-dimethyldodecanamine | C₁₄H₃₁N | 213.41 |

| Butyl chloride | C₄H₉Cl | 92.57 |

| Total Reactant Mass | - | 305.98 |

| This compound | C₁₈H₄₀ClN | 305.98 |

| Total Product Mass | - | 305.98 |

| % Atom Economy | (305.98 / 305.98) * 100 = 100% |

This 100% theoretical atom economy signifies that the reaction is highly efficient from a green chemistry perspective, as it produces no by-products. nih.gov In contrast, substitution or elimination reactions often generate by-products, leading to lower atom economies. wikipedia.org

Waste minimization extends beyond atom economy to encompass the entire production process. Strategies relevant to the synthesis of this compound include:

Process Optimization: Fine-tuning reaction conditions (temperature, pressure, time) to achieve the highest possible yield, thus minimizing the waste of unreacted starting materials.

Solvent Recycling: If solvents are necessary, choosing those that can be easily recovered and recycled for subsequent batches.

Alternative Reagents: Investigating greener alkylating agents, such as dimethyl carbonate, which is less toxic and more biodegradable than traditional alkyl halides, can further improve the environmental profile of the synthesis. rsc.org

By integrating these principles, the industrial production of this compound can be made more sustainable and environmentally responsible.

Scale-Up Considerations and Industrial Synthesis Feasibility Studies

The transition from laboratory-scale synthesis of this compound to industrial-scale production necessitates a thorough evaluation of several critical factors to ensure process safety, economic viability, and consistent product quality. While specific feasibility studies for this compound are not extensively detailed in publicly available literature, general principles of chemical process scale-up for quaternary ammonium compounds (QACs) provide a robust framework for analysis.

Key challenges in scaling up production include managing reaction exotherms, ensuring efficient mixing and mass transfer, and optimizing process parameters to maintain high yields and purity. The quaternization reaction to form this compound is typically exothermic. On a large scale, inefficient heat removal can lead to temperature gradients within the reactor, potentially causing side reactions, product degradation, and safety hazards. Therefore, a critical aspect of scale-up is the selection of an appropriate reactor system with adequate heat exchange capabilities.

Furthermore, maintaining homogeneity throughout the reaction mixture is crucial. As the batch size increases, achieving uniform mixing becomes more challenging. Inadequate mixing can result in localized concentration differences of reactants, leading to incomplete conversion and the formation of impurities. The choice of agitator design, mixing speed, and reactor geometry are paramount to ensuring consistent product quality.

A systematic approach, such as a Quality by Design (QbD) framework, can be employed to identify critical process parameters (CPPs) and their impact on critical quality attributes (CQAs) of this compound. This involves a comprehensive risk assessment and the use of Process Analytical Technology (PAT) for real-time monitoring and control of the manufacturing process.

Interactive Table: Key Considerations for Scale-Up of this compound Synthesis

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Mitigation Strategies |

| Heat Transfer | High surface area to volume ratio, efficient heat dissipation | Reduced surface area to volume ratio, potential for hot spots | Low surface area to volume ratio, significant heat accumulation | Use of jacketed reactors, internal cooling coils, or continuous flow reactors. Implementation of robust temperature monitoring and control systems. |

| Mass Transfer & Mixing | Rapid and uniform mixing | Potential for localized concentration gradients | Significant mixing challenges, risk of incomplete reaction | Optimization of agitator design and speed. Use of baffles to improve mixing efficiency. Computational Fluid Dynamics (CFD) modeling to simulate and optimize mixing. |

| Reaction Kinetics | Often run under ideal conditions | Potential for diffusion limitations to affect reaction rate | Mass transfer limitations can become the rate-determining step | Detailed kinetic studies to understand the reaction mechanism. Optimization of reactant addition strategies to control the reaction rate. |

| Solvent & Reagent Handling | Small quantities, manual addition | Larger volumes, semi-automated systems | Bulk handling and storage, automated dosing systems | Implementation of closed-transfer systems to minimize operator exposure. Use of mass flow controllers for precise reagent addition. |

| Process Safety | Low risk due to small scale | Increased risk of thermal runaway and pressure build-up | High-risk potential, requires comprehensive safety assessment | Hazard and Operability (HAZOP) studies. Implementation of pressure relief systems and emergency shutdown procedures. |

| Product Isolation & Purification | Simple filtration or precipitation | Larger scale filtration or crystallization | Industrial-scale centrifuges, dryers, and crystallizers | Optimization of crystallization conditions to control particle size and purity. Development of robust and scalable purification methods. |

| Waste Management | Small volumes of waste, easily managed | Increased waste generation | Significant waste streams requiring treatment and disposal | Development of a comprehensive waste management plan. Exploration of solvent recovery and recycling options. |

Derivatization and Functionalization Strategies of this compound

The molecular structure of this compound, featuring a quaternary ammonium cation, offers limited sites for direct derivatization. The primary strategies for creating derivatives would involve modification of the starting materials prior to the quaternization step or, in some specialized cases, through reactions involving the counter-ion or the alkyl chains under specific conditions.

One of the main approaches to functionalization involves the synthesis of analogues with modified alkyl chains. By starting with different tertiary amines or alkylating agents, a wide array of this compound derivatives can be produced. For instance, introducing functional groups such as hydroxyl, ether, or ester moieties onto the butyl or dodecyl chains of the precursor molecules would result in functionalized QACs with tailored properties.

Another strategy involves the concept of "functionalized ionic liquids," where the quaternary ammonium salt itself acts as a scaffold. While this compound is a cationic surfactant, related QACs have been functionalized to create task-specific ionic liquids. This can involve incorporating polymerizable groups, such as vinyl or acrylate (B77674) functionalities, into the alkyl chains. Such derivatives can then be used as monomers in polymerization reactions to create functional polymers with antimicrobial or antistatic properties.

Furthermore, ion exchange reactions can be employed to replace the chloride anion with other anions, leading to a range of Butyldodecyldimethylammonium salts with different properties. For example, exchanging chloride for anions like bromide, acetate (B1210297), or tosylate can alter the solubility, thermal stability, and other physicochemical characteristics of the compound.

While direct derivatization of the quaternary nitrogen is not feasible without breaking the C-N bonds, the synthesis of analogues with reactive functional groups opens up possibilities for post-synthesis modification. For example, a derivative containing a hydroxyl group could be further reacted to introduce other functionalities through esterification or etherification.

Interactive Table: Potential Derivatization and Functionalization Strategies

| Strategy | Approach | Potential Functional Groups | Resulting Derivative Properties | Potential Applications |

| Pre-Quaternization Modification | Synthesis using functionalized tertiary amines or alkyl halides | Hydroxyl (-OH), Carboxyl (-COOH), Ester (-COOR), Ether (-OR) | Altered hydrophilicity/lipophilicity, introduction of reactive sites | Functional surfactants, building blocks for polymers |

| Analogue Synthesis | Variation of the N-alkyl substituents | Different alkyl chain lengths, introduction of aromatic or cyclic groups | Modified surface activity, altered biological properties | Broadened spectrum of antimicrobial agents, phase transfer catalysts |

| Polymerizable Derivatives | Incorporation of vinyl, acrylate, or methacrylate (B99206) groups | -CH=CH₂, -OOC-CH=CH₂ | Ability to undergo polymerization | Antimicrobial polymers, functional coatings, modified textiles |

| Anion Exchange | Replacement of the chloride (Cl⁻) anion | Bromide (Br⁻), Acetate (CH₃COO⁻), Tosylate (CH₃C₆H₄SO₃⁻) | Modified solubility, thermal stability, and chemical reactivity | Specialty surfactants, ionic liquids, catalysts |

| Post-Synthesis Modification of Functionalized Analogues | Chemical transformation of a pre-introduced functional group | Esterification of a hydroxyl group, amidation of a carboxyl group | Covalent attachment of other molecules or polymers | Drug delivery systems, functionalized nanoparticles |

Elucidation of Antimicrobial Action Mechanisms

The antimicrobial efficacy of this compound, a member of the quaternary ammonium compounds (QACs), is primarily attributed to its profound impact on microbial cells. The mechanism is multifaceted, initiating with interactions at the cell surface and extending to intracellular targets. The distinct amphipathic structure of QACs, featuring a positively charged nitrogen head and hydrophobic alkyl chains, is pivotal to their mode of action, which primarily involves the disruption of the cell membrane. rsc.orgnih.gov

The primary target for this compound and other QACs is the microbial cell membrane. rsc.org The bactericidal process is initiated by the adsorption of the cationic molecule onto the negatively charged cell surface, followed by the disruption of the membrane's structural and functional integrity. researchgate.net

The interaction between QACs and the microbial cell begins with an electrostatic attraction between the positively charged quaternary nitrogen and the negatively charged components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. rsc.org Following this initial binding, the hydrophobic alkyl chains (butyl and dodecyl groups) penetrate the hydrophobic core of the cytoplasmic membrane. nih.gov

This insertion disrupts the ordered structure of the lipid bilayer, leading to a loss of membrane integrity and increased permeability. nih.govnih.gov The permeabilization of the membrane results in the leakage of essential intracellular components, including ions like potassium (K+), as well as larger molecules such as proteins and nucleic acids, ultimately leading to cell death. nih.govnih.gov

Studies on structurally similar QACs, such as benzyldimethyldodecylammonium chloride (BDMDAC), have quantitatively demonstrated these effects. Exposure of Pseudomonas fluorescens to BDMDAC resulted in significant changes to membrane integrity and cellular properties. nih.gov For instance, membrane damage is confirmed by the uptake of propidium (B1200493) iodide, a fluorescent dye that can only enter cells with compromised membranes. nih.gov The release of intracellular potassium is another key indicator of membrane permeabilization. nih.gov Furthermore, these interactions alter the physicochemical properties of the cell surface, as evidenced by changes in zeta potential, which measures the magnitude of the electrostatic charge at the cell surface. nih.gov

| Parameter | Condition | Observed Effect |

|---|---|---|

| Membrane Permeability | Treatment with BDMDAC | Increased uptake of propidium iodide |

| Ion Leakage | Treatment with BDMDAC | Release of intracellular potassium |

| Zeta Potential | Untreated Cells | -31.2 mV |

| Cells at MIC | -21.0 mV | |

| Cell Morphology | Treatment at 20 mg/L | Cells appeared rougher, wrinkled, and deformed |

At the molecular level, the antimicrobial action is driven by specific biophysical interactions between this compound and the lipid components of the microbial membrane. Bacterial membranes are rich in negatively charged phospholipids, such as phosphatidylglycerol (PG) and cardiolipin, which serve as the primary targets for the cationic QAC. nih.gov

The interaction process can be described in several steps:

Electrostatic Attraction : The positively charged dimethylammonium headgroup of the molecule is electrostatically attracted to the anionic headgroups of the bacterial membrane lipids. rsc.org

Hydrophobic Insertion : The long dodecyl and shorter butyl chains, being hydrophobic, insert themselves into the acyl chain region of the lipid bilayer. nih.govnih.gov This intercalation disrupts the packing of the lipid molecules. researchgate.net

Membrane Disruption : The insertion of the alkyl chains increases the fluidity of the membrane and creates disorder, leading to the formation of pores or transient defects. nih.gov This compromises the membrane's barrier function, causing the leakage of cellular contents and dissipation of the membrane potential, which is crucial for cellular energy production. nih.govrsc.org

Molecular dynamics simulations have shown that QACs can attract and cluster negatively charged lipids within the membrane, further destabilizing its structure. nih.gov The balance between the hydrophilicity of the cationic head and the lipophilicity of the alkyl chains is crucial for the compound's effectiveness. nih.gov

While membrane disruption is the principal mechanism of antimicrobial action, the permeabilization of the cell envelope allows this compound to access the cell's interior and interact with various intracellular components, leading to further cellular dysfunction. rsc.org

Once inside the cell, QACs can interact with intracellular proteins, leading to their denaturation and the inhibition of critical enzymatic functions. The mechanisms behind this are twofold:

Direct Interaction : As cationic surfactants, QACs can bind to proteins through a combination of electrostatic and hydrophobic interactions. This binding can disrupt the delicate balance of forces (such as hydrogen bonds, hydrophobic interactions, and salt bridges) that maintain the protein's native three-dimensional structure. nih.gov The loss of this structure results in protein denaturation and a subsequent loss of function. researchgate.net

Indirect Effects : The disruption of the cell membrane leads to changes in the intracellular environment, such as altered pH and ion concentrations. These changes can also contribute to the denaturation of proteins and the inhibition of enzymes, which are highly sensitive to their surrounding conditions.

Studies on similar QACs have demonstrated the leakage of intracellular proteins and enzymes like β-galactosidase from bacterial cells upon treatment, indicating widespread cellular damage that extends beyond the membrane. nih.gov

| DDAC Concentration | Observed Effect | Implication |

|---|---|---|

| ~3 - 4 mg/L | Leakage of intracellular proteins | Loss of functional enzymes and structural proteins |

| ~3 - 4 mg/L | Leakage of β-galactosidase | Inhibition of metabolic pathways |

| ~3 mg/L | Induction of membrane phase transition | Severe disruption of membrane-bound enzyme function |

Following the loss of membrane integrity, this compound can enter the cytoplasm and interact with nucleic acids (DNA and RNA). The interaction is thought to be primarily electrostatic, occurring between the cationic headgroup of the QAC and the negatively charged phosphate (B84403) backbone of the nucleic acids. researchgate.net

This binding can have several detrimental consequences for the cell:

Inhibition of Replication and Transcription : The binding of the compound to DNA can physically obstruct the binding of essential enzymes like DNA polymerase and RNA polymerase, thereby inhibiting DNA replication and transcription.

DNA Condensation : Polycationic molecules are known to induce the condensation or aggregation of DNA. researchgate.net This can alter the structure of the bacterial nucleoid and render the genetic material inaccessible for essential cellular processes.

Intracellular Target Modulation and Biochemical Pathways

Surface Activity and Interfacial Phenomena

The amphiphilic structure of this compound, possessing a hydrophilic cationic head and a hydrophobic tail, makes it a surface-active agent. This property dictates its behavior at interfaces and is fundamental to its functions as a detergent, emulsifier, and dispersant. alfa-chemistry.commdpi.com

In aqueous solutions, surfactant molecules like this compound will adsorb at the air-water interface. As the concentration increases, a point is reached where the interface becomes saturated, and the molecules begin to self-assemble in the bulk solution into aggregates called micelles. This concentration threshold is known as the critical micelle concentration (CMC). wikipedia.org Above the CMC, additional surfactant monomers primarily form more micelles. wikipedia.org

The CMC is a key parameter that depends on factors such as temperature, pressure, and the presence of electrolytes. wikipedia.org For the closely related dodecyldimethylbenzylammonium chloride (C12-BAC), the CMC has been determined under various conditions. The presence of electrolytes like calcium chloride significantly reduces the CMC, as the ions shield the electrostatic repulsion between the cationic head groups, facilitating micelle formation at lower concentrations. nih.gov

The table below presents CMC values for dodecyldimethylbenzylammonium chloride from research findings.

Table 3: Critical Micelle Concentration (CMC) of Dodecyldimethylbenzylammonium Chloride (C12-BAC) at 25°C

| Medium | Method | CMC (mM) |

|---|---|---|

| Deionized Water | Spectrofluorometry | 8.3 |

| Deionized Water | Tensiometry | 8.0 |

| 0.01 M CaCl₂ | Spectrofluorometry | 3.7 |

| 0.01 M CaCl₂ | Tensiometry | 3.6 |

Data sourced from studies on dodecyldimethylbenzylammonium chloride, a close structural analog. nih.gov

As a cationic surfactant, this compound readily adsorbs at negatively charged solid-liquid interfaces (e.g., silica-water) and at air-liquid interfaces. researchgate.net

At the Air-Liquid Interface: Molecules orient themselves with their hydrophobic tails directed towards the air and their hydrophilic heads in the water. This alignment disrupts the cohesive energy of water at the surface, thereby reducing the surface tension. mdpi.com

At the Solid-Liquid Interface: Adsorption onto a negatively charged surface initially occurs via electrostatic attraction between the cationic headgroup and the surface. As the surface concentration increases, hydrophobic interactions between the adsorbed surfactant tails lead to the formation of surface aggregates, such as hemimicelles or admicelles, well below the bulk CMC. researchgate.net The presence of electrolytes can enhance adsorption by reducing electrostatic repulsion. researchgate.net

The surface-active properties of this compound are responsible for its effectiveness as an emulsifying and dispersing agent. alfa-chemistry.com

Emulsification: Emulsification is the process of stabilizing a mixture of two immiscible liquids, such as oil and water. This compound facilitates this by adsorbing at the oil-water interface, reducing the interfacial tension. mdpi.com The surfactant molecules form a protective film around the dispersed droplets, with their hydrophobic tails in the oil phase and hydrophilic heads in the water phase. The electrostatic repulsion between the charged headgroups on adjacent droplets prevents them from coalescing, thus stabilizing the emulsion. nih.gov

Dispersing Capabilities: The compound's dispersing action is crucial for its cleaning and biocidal functions, particularly against biofilms. nbinno.com It works by reducing the adhesion forces between microbial cells and surfaces. By adsorbing onto both the cell and the substrate, it can disrupt the biofilm matrix and help detach and disperse microbial deposits and other organic sludge. nbinno.com

Advanced Analytical Methodologies for the Characterization and Quantification of Butyldodecyldimethylammonium Chloride

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and quantification of BDDMAC from complex mixtures. Various techniques, including High-Performance Liquid Chromatography, Gas Chromatography, and Ion Chromatography, offer distinct advantages for its analysis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like BDDMAC. The separation is typically achieved using reverse-phase (RP) columns. sielc.com

Methodologies often employ C18 or similar stationary phases with a mobile phase consisting of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer. ekb.eg The choice of detector is critical and is selected based on the required sensitivity and specificity. Diode-Array Detection (DAD) is commonly used for quantification, monitoring the analyte at a specific UV wavelength, such as 262 nm for similar QACs. For higher sensitivity and structural confirmation, Mass Spectrometry (MS) is coupled with HPLC (LC-MS/MS). ekb.eg This combination provides excellent selectivity and low detection limits, making it suitable for trace analysis in complex environmental or biological samples. ekb.eg Other detection methods like the Evaporative Light Scattering Detector (ELSD) or Fluorescence Detector (FLD) can also be utilized. ekb.eg

Table 1: Exemplary HPLC Conditions for Quaternary Ammonium (B1175870) Compound Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Acclaim Surfactant Plus (150 x 3.0 mm, 3 µm) | Agilent Zorbax XDB C18 (150 x 4.6 mm, 5 µm) ekb.eg |

| Mobile Phase | Isocratic: Acetonitrile and 0.2 M ammonium acetate (B1210297) (50:50, v/v) | Gradient: Methanol and 10 mM ammonium formate (B1220265) in methanol/water (1:9) ekb.eg |

| Flow Rate | 0.5 mL/min | 0.3 mL/min ekb.eg |

| Detector | Diode Array Detector (DAD) at 262 nm | Triple Quadrupole Mass Spectrometer (LC-MS/MS) ekb.eg |

| Temperature | 30°C | Not specified |

This interactive table summarizes typical conditions used for the analysis of QACs, which are applicable to BDDMAC.

Standard Gas Chromatography (GC) is generally unsuitable for the direct analysis of BDDMAC due to its ionic nature and negligible volatility. american.edu However, Pyrolysis-Gas Chromatography (Py-GC) offers a viable workaround. In this approach, the sample is heated to a high temperature (e.g., 250-300°C) in the GC injection port. american.edujst.go.jp This thermal energy induces a specific and reproducible degradation of the quaternary ammonium salt, typically through Hofmann elimination. american.edu

The pyrolysis of BDDMAC is expected to yield volatile tertiary amines (dodecyldimethylamine and butyldimethylamine) and alkenes (1-butene and 1-dodecene). These volatile products are then separated on a standard GC column and detected, commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). american.edujst.go.jp GC-MS is particularly powerful as it allows for the definitive identification of the pyrolysis products, thereby confirming the structure of the original QAC. american.edunih.gov This method is effective for determining the homologue composition in mixtures of QACs. nih.gov

Table 2: Pyrolysis-GC Principles for QAC Analysis

| Step | Description | Expected Products from BDDMAC |

|---|---|---|

| Injection | The non-volatile BDDMAC is injected into a high-temperature GC inlet. american.edu | - |

| Pyrolysis | Thermal degradation occurs, primarily via Hofmann elimination. american.edu | Tertiary amines (dodecyldimethylamine, butyldimethylamine) and alkenes (1-butene, 1-dodecene). |

| Separation | The resulting volatile products are separated on a GC column. jst.go.jp | Chromatographic peaks corresponding to the degradation products. |

| Detection | Products are detected by FID or identified by MS. american.edu | Mass spectra confirming the identity of the amines and alkenes. |

This interactive table outlines the process of Py-GC for the analysis of QACs like BDDMAC.

Ion Chromatography (IC) is a powerful technique for determining the ionic components of a salt like BDDMAC. Specifically, it is highly effective for the quantification of the chloride counter-ion. wisc.edu The analysis is performed using an anion-exchange column, which separates the chloride from other anions present in the sample matrix. nemi.gov

Following separation, the chloride ion is typically detected using a conductivity detector. wisc.edunemi.gov The use of a suppressor device is common to reduce the background conductivity of the eluent and enhance the signal of the analyte, leading to very low detection limits. thermofisher.com While IC is primarily used for the anion, specialized IC methods with cation-exchange columns can also be developed for the direct analysis of the butyldodecyldimethylammonium cation. metrohm.com This makes IC a comprehensive tool for verifying the stoichiometry of the salt.

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation and functional group analysis of BDDMAC, providing confirmation of its chemical identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most definitive techniques for elucidating the molecular structure of BDDMAC. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. mdpi.com

In the ¹H NMR spectrum of BDDMAC, distinct signals are expected for the different alkyl groups. The protons of the terminal methyl groups of the butyl and dodecyl chains would appear at the highest field (lowest ppm), while the protons on the carbons adjacent to the positively charged nitrogen atom (α-protons) would be shifted downfield. The protons of the two N-methyl groups would likely appear as a sharp singlet.

The ¹³C NMR spectrum provides complementary information. The carbons directly bonded to the nitrogen atom are significantly deshielded and appear at a lower field. The chemical shifts of the carbons along the butyl and dodecyl chains can be assigned based on their distance from the quaternary nitrogen center. oregonstate.edulibretexts.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Butyldodecyldimethylammonium Chloride

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Terminal CH₃ (Dodecyl & Butyl) | ~0.9 | ~14 |

| Bulk CH₂ (Dodecyl & Butyl) | ~1.2-1.4 | ~22-32 |

| N-CH₃ | ~3.0-3.3 | ~50-55 |

| α-CH₂ (to N) | ~3.2-3.5 | ~60-65 |

This interactive table presents the expected chemical shift ranges for the key functional groups in BDDMAC, based on data for similar QACs.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. For BDDMAC, the spectra are dominated by vibrations of the alkyl chains.

The IR spectrum would show strong absorption bands in the 2850-3000 cm⁻¹ region, corresponding to the symmetric and asymmetric C-H stretching vibrations of the CH₂ and CH₃ groups. researchgate.net C-H bending (scissoring and rocking) vibrations for these groups would be observed in the 1350-1470 cm⁻¹ range. While the C-N bond vibrations are typically weak in the IR spectrum, they may appear in the fingerprint region (1000-1200 cm⁻¹).

Raman spectroscopy provides similar information. The C-H stretching and bending modes are also prominent in the Raman spectrum. The symmetric C-N⁺ stretching vibration of the quaternary ammonium group, which can be weak in the IR spectrum, may give a more distinct signal in the Raman spectrum, typically in the 700-800 cm⁻¹ range.

Table 4: Key Compound Names

| Compound Name |

|---|

| This compound |

| Dodecyldimethylamine |

| Butyldimethylamine |

| 1-Butene |

| 1-Dodecene |

| Didecyldimethylammonium chloride |

Mass Spectrometry (MS) and Tandem MS for Identification and Quantification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful and highly specific technique for the identification and quantification of this compound. Its high sensitivity allows for detection at trace levels.

Identification: For analysis, soft ionization techniques such as electrospray ionization (ESI) are typically used in positive ion mode. This process generates the intact molecular cation of the compound. For this compound, the cation is [C₄H₉(C₁₂H₂₅)N(CH₃)₂]⁺. The mass spectrometer separates this ion based on its mass-to-charge ratio (m/z), providing a definitive identification based on its molecular weight. High-resolution mass spectrometry can further confirm the elemental composition of the ion.

Quantification and Tandem MS (MS/MS): For unequivocal structural confirmation and highly selective quantification, tandem mass spectrometry (MS/MS) is employed. In this technique, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The fragmentation pattern is predictable and serves as a structural fingerprint. Common fragmentation pathways for quaternary ammonium compounds involve the cleavage of the C-N bonds, leading to the loss of the alkyl chains. For this compound, key fragmentations would include the neutral loss of the butyl group or the dodecyl group.

By using a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode, one or more specific fragmentation transitions (precursor ion → fragment ion) can be monitored. This approach provides exceptional selectivity and sensitivity, minimizing interferences from the sample matrix and enabling detection limits in the low nanogram-per-liter range. LC-MS/MS methods have been successfully developed for homologous series of alkyl dimethyl ammonium compounds (C12, C14, C16), demonstrating the robustness of this technique for quantifying QACs in complex environmental and biological samples.

| Technique | Ionization Mode | Typical Precursor Ion (m/z) | Potential Fragment Ions | Key Advantages |

| LC-MS | ESI (+) | [M]⁺ | - | High specificity for molecular weight determination. |

| LC-MS/MS | ESI (+) | [M]⁺ | Loss of alkyl chains (e.g., butyl, dodecyl) | Unambiguous structural confirmation, ultra-high sensitivity, and selectivity for quantification. |

Electrochemical Methods

Electrochemical methods offer a sensitive, cost-effective, and often portable alternative for the analysis of this compound. These techniques are based on measuring potential or current changes resulting from electrochemical reactions involving the analyte.

Potentiometric and Amperometric Sensor Development

Potentiometric sensors measure the potential difference between a sensing electrode and a reference electrode under near-zero current conditions. medmedchem.comnih.gov The development of ion-selective electrodes (ISEs) is a key area in the potentiometric detection of QACs. These sensors utilize a membrane containing an ionophore that selectively binds to the target cation (butyldodecyldimethylammonium⁺), generating a potential that is proportional to the logarithm of the analyte's concentration. Lipophilic cyclodextrins have been explored as effective ionophores for various ammonium ions. acdlabs.com

Another significant potentiometric method is potentiometric titration. In this approach, a solution containing this compound is titrated with a standard solution of an oppositely charged surfactant, such as sodium lauryl sulfate (B86663). libretexts.orgyoutube.com An ionic surfactant-selective electrode is used to monitor the potential change during the titration, with the endpoint indicating the stoichiometric equivalence point, allowing for precise quantification. This method avoids the use of hazardous chlorinated solvents often employed in traditional two-phase titrations. youtube.com

Amperometric sensors, which measure the current resulting from the electrochemical oxidation or reduction of a species, can also be developed. While direct amperometric detection of the QAC cation can be challenging, sensors can be designed to detect the chloride counter-ion. For example, carbon paste electrodes modified with silver particles can be used to detect chloride ions, providing an indirect measurement method. nih.gov

| Sensor Type | Principle | Typical Reagents/Components | Application | Reference |

| Ion-Selective Electrode | Direct Potentiometry | PVC membrane, Ionophore (e.g., cyclodextrin) | Direct concentration measurement | acdlabs.com |

| Potentiometric Titration | Titrimetry | Ionic surfactant electrode, Sodium lauryl sulfate titrant | Quantification in formulations | libretexts.orgyoutube.com |

| Amperometric Sensor | Amperometry | Silver-modified carbon paste electrode | Indirect detection via chloride ion | nih.gov |

Voltammetric Techniques for Electrochemical Behavior Studies

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are powerful tools for investigating the electrochemical behavior of this compound. These methods involve applying a varying potential to a working electrode (e.g., glassy carbon) and measuring the resulting current.

A cyclic voltammogram can reveal the oxidation and reduction potentials of the compound. For molecules containing amine groups, the electrochemical process often involves the oxidation of the nitrogen atom to form a radical cation, which may be followed by subsequent chemical reactions. nih.gov By studying the peak potentials, peak currents, and scan rate dependence, information about the reaction mechanism, reversibility, and diffusion characteristics of the analyte can be obtained.

While the direct oxidation of the quaternary ammonium cation itself is difficult, voltammetric methods can be highly effective for detecting the chloride counter-ion. researchgate.net The oxidation of Cl⁻ to chlorine gas occurs at a high positive potential. The subsequent reduction of the dissolved chlorine during the reverse scan can be measured, and the current of this reduction peak is proportional to the initial chloride concentration. researchgate.net This provides a sensitive and reliable method for quantifying this compound, especially in acidic media. DPV can be used to enhance sensitivity and lower detection limits for quantitative analysis based on these electrochemical processes.

Advanced Characterization of Aggregation and Self-Assembly

As a surfactant, this compound self-assembles into aggregates, such as micelles, in solution above a certain concentration known as the critical micelle concentration (CMC). Understanding the structure and morphology of these aggregates is crucial for many of its applications.

Small-Angle X-ray Scattering (SAXS) and Neutron Scattering (SANS)

Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) are indispensable, non-invasive techniques for characterizing the nanoscale structure of surfactant aggregates in solution. They provide detailed information on the size, shape, and internal structure of micelles formed by this compound.

In a SAXS or SANS experiment, a beam of X-rays or neutrons is passed through the sample solution, and the scattered radiation is detected at very small angles. The resulting scattering pattern is a function of the size, shape, and electron density (for SAXS) or scattering length density (for SANS) distribution within the aggregates.

Analysis of the scattering data allows for the determination of key structural parameters:

Shape and Size: By fitting the scattering curves to mathematical models of different shapes (e.g., spherical, ellipsoidal, cylindrical), the morphology of the micelles can be determined. For many quaternary ammonium surfactants, aggregates are found to be ellipsoidal. rsc.org

Aggregation Number (Nagg): This is the average number of surfactant molecules in a single micelle.

Core and Shell Dimensions: For core-shell models, the dimensions of the hydrophobic core (formed by the butyl and dodecyl chains) and the hydrophilic shell (formed by the dimethylammonium headgroups and associated counter-ions) can be calculated.

Inter-micellar Interactions: At higher concentrations, a "correlation peak" may appear in the scattering data, providing information about the average distance between micelles.

SANS is particularly powerful for studying these systems due to the ability to use isotopic substitution (e.g., replacing hydrogen with deuterium (B1214612) in the solvent or surfactant). This technique, known as contrast variation, allows specific parts of the aggregate structure to be highlighted or made "invisible" to neutrons, providing unambiguous information about the core, shell, and solvent penetration. SANS studies on similar QACs have shown how factors like counter-ion type can significantly influence micellar growth and structure.

| Technique | Principle | Key Parameters Determined | Advantages | Reference |

| SAXS | Scattering of X-rays by electron density fluctuations | Micelle shape (e.g., ellipsoidal), size, aggregation number, core/shell radii | High flux, good for resolving internal structure | rsc.org |

| SANS | Scattering of neutrons by atomic nuclei | Micelle shape and size, aggregation number, counter-ion condensation, solvent penetration | Isotopic contrast variation (H/D substitution) allows for detailed structural component analysis |

Dynamic Light Scattering (DLS) for Particle Size and Zeta Potential Analysis

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive analytical technique widely used for determining the size distribution of submicron particles and molecules in a liquid medium. materials-talks.com The technique is predicated on the principle of Brownian motion, the random movement of particles resulting from their collision with solvent molecules. nih.gov Smaller particles diffuse more rapidly than larger ones, causing faster fluctuations in the intensity of scattered light. DLS measures these fluctuations to calculate the translational diffusion coefficient, which is then used to determine the hydrodynamic diameter of the particles via the Stokes-Einstein equation. nih.gov

In the context of this compound, a cationic surfactant, DLS is instrumental in characterizing the micelles that form above the critical micelle concentration (CMC). The analysis provides key parameters such as the Z-average diameter, which is the intensity-weighted mean hydrodynamic size, and the Polydispersity Index (PdI), a measure of the broadness of the size distribution. malvernpanalytical.com A PdI value below 0.1 suggests a narrow size distribution, typical of monodisperse standards, while values greater than 0.7 indicate a very broad distribution, which may be less suitable for reliable DLS analysis. malvernpanalytical.com

Zeta potential is another critical parameter that can be measured using DLS instrumentation, typically through the technique of Laser Doppler Velocimetry (LDV) or Phase Analysis Light Scattering (PALS). It quantifies the magnitude of the electrostatic charge on the particle surface, providing insight into the stability of a colloidal dispersion. researchgate.net For micelles of this compound, the positive charge imparted by the quaternary ammonium head group would result in a positive zeta potential. A high absolute zeta potential value indicates strong electrostatic repulsion between particles, leading to a stable dispersion that resists aggregation. researchgate.net

While specific DLS data for this compound is not extensively published, studies on structurally similar alkyldimethylbenzylammonium chlorides (BACs) provide valuable insights. For instance, research on dodecyldimethylbenzylammonium chloride (C12-BAC) has utilized DLS to determine micellar aggregation numbers and diffusion coefficients in aqueous solutions. researchgate.net Such studies demonstrate how factors like alkyl chain length and the ionic strength of the medium can influence micelle size and stability. researchgate.net

Table 1: Illustrative DLS Parameters for Cationic Surfactant Micelles

| Parameter | Typical Value Range | Significance |

| Z-Average Diameter (d.nm) | 2 - 10 nm | Indicates the average hydrodynamic size of the micelles. |

| Polydispersity Index (PdI) | 0.1 - 0.4 | Measures the width of the particle size distribution. |

| Zeta Potential (mV) | +30 to +60 mV | Quantifies surface charge and predicts colloidal stability. |

Note: The data in this table are representative values for cationic surfactant micelles and are intended for illustrative purposes.

Quantification in Complex Environmental and In Vitro Biological Matrices

The quantification of this compound in complex matrices such as soil, sediment, wastewater, and biological fluids presents significant analytical challenges. These matrices contain numerous interfering substances that can affect the accuracy and sensitivity of the analysis. longdom.orgchromatographyonline.com High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) has emerged as the preferred technique for the reliable determination of quaternary ammonium compounds (QACs) like this compound due to its high selectivity and sensitivity. nih.govnih.gov

Effective sample preparation is crucial to isolate the analyte from matrix components and minimize interference. Common extraction techniques include:

Solid-Phase Extraction (SPE): This method is widely used for cleaning up and concentrating QACs from aqueous samples like wastewater. Polymeric SPE cartridges are often employed, demonstrating good recovery rates for various BAC homologues.

Accelerated Solvent Extraction (ASE): For solid matrices like sediment, ASE can be utilized, offering efficient extraction with reduced solvent consumption. researchgate.net

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This approach, initially developed for pesticide residue analysis, has been successfully adapted for extracting QACs from various food and environmental samples. researchgate.netaesan.gob.es It typically involves an extraction with acetonitrile followed by a cleanup step using dispersive SPE. nih.gov

A significant challenge in LC-MS/MS analysis is the "matrix effect," where co-eluting endogenous components from the sample either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. longdom.orgchromatographyonline.com Strategies to mitigate matrix effects include the use of matrix-matched calibration standards or stable isotope-labeled internal standards. longdom.org Studies on BACs in human serum and urine have reported matrix effects ranging from -27% (ion suppression) to +15.4% (ion enhancement). nih.gov

Method validation is essential to ensure the reliability of the analytical data. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision. ekb.eg Validated methods for QACs have achieved low detection limits. For instance, a method for C12-BAC in sediment reported detection limits in the sub-nanogram per gram range, while analysis in wastewater achieved an LOQ of 4.5 µg/L. researchgate.net In another study focusing on soil and sewage sludge, the LOQ for C12-BAC was found to be as low as 0.1 µg/kg, with recoveries between 47% and 57%. nih.gov

Table 2: Performance of a Validated LC-MS/MS Method for C12-BAC in Environmental Matrices

| Matrix | Sample Preparation | LOQ | Average Recovery (%) | Reference |

| Wastewater | Solid-Phase Extraction (SPE) | 4.5 µg/L | 86.0 - 94.6 | |

| Sediment | Accelerated Solvent Extraction (ASE) | <1 µg/kg | 85 | researchgate.net |

| Soil | Ultrasonic Extraction, SPE Cleanup | 0.1 µg/kg | 47 - 57 | nih.gov |

| Human Serum | Protein Precipitation, SPE | 0.006 - 1.40 ng/mL | 61 - 129 | nih.gov |

Note: This table compiles data from multiple sources to illustrate typical performance characteristics of analytical methods for dodecyldimethylbenzylammonium chloride (C12-BAC), a close analogue and often component of commercial products containing this compound.

Environmental Dynamics and Ecotoxicological Implications of Butyldodecyldimethylammonium Chloride

Environmental Fate and Persistence

Butyldodecyldimethylammonium chloride, a member of the quaternary ammonium (B1175870) compounds (QACs) class, exhibits environmental behaviors characteristic of cationic surfactants. Its fate and persistence are governed by a combination of biological and physical processes.

Biodegradation Pathways and Kinetics in Aquatic and Terrestrial Ecosystems

The biodegradation of QACs can be variable and is influenced by factors such as chemical concentration, alkyl chain length, and the specific microbial populations present. researchgate.net For closely related dialkyl dimethyl ammonium chloride (DDAC) compounds, biodegradation pathways have been proposed involving an N-dealkylation process that produces amines, which are then further dealkylated. researchgate.net The resulting products are ultimately labile to complete mineralization to carbon dioxide and water. researchgate.net In the case of benzyldimethylalkylammonium chlorides (BACs), another related QAC group, biodegradation by bacteria such as Aeromonas hydrophila has been shown to initiate with the cleavage of the C-N bond, followed by demethylation and deamination reactions. bohrium.com

However, persistence has also been noted. Some studies on DDAC in aquatic systems under laboratory conditions showed stability against microbial degradation, with calculated aerobic and anaerobic half-lives of 180 days and 261 days, respectively. researchgate.net Similarly, an aerobic soil metabolism study found DDAC to be stable, with minimal degradation observed over a 365-day period. researchgate.netresearchgate.net Conversely, other reports suggest that certain alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC) compounds are readily biodegradable. iwaponline.com

Abiotic Degradation Mechanisms (Photolysis, Hydrolysis)

Abiotic degradation plays a limited role in the environmental breakdown of this compound and related QACs. These compounds have been found to be hydrolytically stable in a pH range of 5 to 9. researchgate.netresearchgate.net

They are also generally stable to photodegradation in aqueous solutions. researchgate.netresearchgate.net However, the presence of a photosensitizer can facilitate degradation; for instance, ADBAC has been shown to degrade with a half-life of 7.1 days under such conditions. researchgate.netiwaponline.com In soil environments, DDAC is not considered subject to photodegradation. researchgate.net

Sorption Behavior and Mobility in Soil and Sediment Systems

A dominant characteristic of this compound and other QACs is their strong tendency to bind to solid phases. As cationic molecules, they readily adsorb to negatively charged particles common in the environment, such as clay, soil organic matter, and sediments. iwaponline.comnih.gov This strong sorption behavior significantly limits their mobility in the environment. researchgate.netnih.gov

Studies on benzalkonium chlorides have shown that their adsorption to agricultural soils fits the Langmuir model, with higher adsorption occurring in soils with greater clay content. nih.gov The strong binding affinity results in very low leaching potential. nih.gov For example, column tests demonstrated that less than 1% of the available benzalkonium dimethyl dodecyl ammonium chloride (BDDA) leached through a sandy loam soil column. nih.gov Similarly, DDAC is classified as immobile in soil, exhibiting high Freundlich adsorption coefficient (Kads) values ranging from 1,095 in sand to 32,791 in silty clay loam. researchgate.net This strong adsorption means that QACs released into wastewater are largely removed by partitioning to sludge during the treatment process. iwaponline.com Consequently, these compounds are not expected to significantly contaminate groundwater via leaching. researchgate.net

Volatilization and Atmospheric Transport Considerations

Volatilization is not a significant environmental fate pathway for this compound. QACs are characterized by extremely low vapor pressures. researchgate.net For instance, the vapor pressure for ADBAC is reported as 3.53 × 10⁻¹² mm Hg and for DDAC as 2.33 × 10⁻¹¹ mm Hg. researchgate.net Due to these properties, these compounds are not expected to volatilize from soil or water surfaces to any significant degree, precluding meaningful atmospheric transport. researchgate.netiwaponline.com

Ecotoxicity to Non-Target Organisms

The cationic surfactant nature of this compound and its analogues makes them biologically active, posing a risk to non-target organisms, particularly in aquatic environments. nih.gov

Aquatic Ecotoxicity (Algae, Invertebrates, Fish)

Quaternary ammonium compounds are known to be toxic to a wide range of aquatic life. orst.edu The toxicity is generally high, with some QACs demonstrating lethal or inhibitory effects at concentrations in the low microgram-per-liter range. nih.govnih.gov The general order of sensitivity to many QACs is invertebrates > fish > algae, though this can vary with the specific compound and species. researchgate.net

Algae: QACs are generally considered highly toxic to algae. nih.gov The positive charge on the QAC molecule facilitates strong binding to the negatively charged surfaces of algal cells. nih.gov For representative compounds like BACs and DADMACs, 50% effective concentrations (EC50s) can be as low as 14 µg/L and 11 µg/L, respectively. nih.gov

Invertebrates: Aquatic invertebrates, such as Daphnia magna, are often the most sensitive organisms to QACs. nih.govnih.gov Didecyldimethylammonium chloride (DDAC) has been reported to affect Daphnia magna at levels as low as 0.03 mg/L (30 µg/L). researchgate.net Other studies have found acute EC50 values for Daphnia magna to be 5.8 µg/L for BACs and 18 µg/L for DADMACs. nih.gov

Fish: Fish species are also susceptible to the toxic effects of QACs. orst.edu The mode of action often involves disruption of cellular membranes, with exposed areas like the gills being particularly vulnerable. researchgate.net Didecyldimethylammonium chloride is considered moderately to highly toxic to fish. orst.eduherts.ac.uk A 96-hour median lethal concentration (LC50) for DDAC in juvenile rainbow trout (Oncorhynchus mykiss) was reported as 0.409 mg/L (409 µg/L). researchgate.net A review of acute toxicity data for freshwater fish found LC50 values as low as 64 µg/L for BACs. nih.gov

The following table summarizes acute toxicity data for representative quaternary ammonium compounds.

| Organism Type | Species | Compound Type | Endpoint | Value (µg/L) | Reference |

|---|---|---|---|---|---|

| Algae | Freshwater Algae | DADMAC C10:C10 | EC50 | 11 | nih.gov |

| Algae | Freshwater Algae | BAC C12-C16 | EC50 | 14 | nih.gov |

| Invertebrate | Daphnia magna | BAC C12-C16 | 48h EC50 | 5.8 | nih.gov |

| Invertebrate | Daphnia magna | Benzalkonium Chloride | EC50 | 5.9 | nih.gov |

| Invertebrate | Daphnia magna | DADMAC C10:C10 | 48h EC50 | 18 | nih.gov |

| Invertebrate | Daphnia magna | DDAC | LC50 | 30 | researchgate.net |

| Fish | Freshwater Species | BACs | LC50 | 64 | nih.gov |

| Fish | Fathead Minnow | Benzalkonium Chloride | LC50 | 280 | nih.gov |

| Fish | Rainbow Trout | DDAC | 96h LC50 | 409 | researchgate.net |

Terrestrial Ecotoxicity (Soil Microorganisms, Plants, Invertebrates)

The introduction of this compound (BDDMAC) into terrestrial ecosystems raises concerns due to its biocidal properties. As a cationic surfactant, it strongly adsorbs to soil particles, particularly clay and organic matter, which influences its bioavailability and toxicity to terrestrial organisms. researchgate.netvu.nlnih.gov

Soil Microorganisms:

Soil microorganisms are fundamental to nutrient cycling and soil health. BDDMAC can adversely affect these microbial communities. Studies on related quaternary ammonium compounds (QACs) have shown that their presence can alter the microbial community structure. For instance, exposure to benzalkonium chlorides (BACs), a group of QACs, led to a decrease in the alpha diversity of the soil microbial community and an enrichment of specific phyla like Crenarchaeota and Proteobacteria. researchgate.net This shift in microbial populations can have cascading effects on soil processes such as nitrogen and carbon transformation. criver.comchemsafetypro.com High concentrations of chloride, a component of BDDMAC, have also been shown to affect indigenous microbial communities in soil. nih.gov

Plants:

The phytotoxicity of QACs, including BDDMAC, has been documented in various plant species. The effects are often concentration-dependent and vary between plant species. For example, studies on other QACs like tetraethylammonium (B1195904) chloride have demonstrated significant growth inhibition in sensitive plants such as spring barley, affecting root and shoot length as well as biomass. nih.gov In contrast, other plants like the common radish have shown more resistance. nih.gov Symptoms of phytotoxicity can include reduced content of photosynthetic pigments and oxidative stress, leading to cellular damage. nih.govnih.gov The strong sorption of BDDMAC to soil can limit its uptake by plants, but in soils with low clay and organic matter content, its mobility and potential for plant accumulation could be higher. researchgate.netresearchgate.net

Invertebrates:

Soil invertebrates, such as earthworms and springtails, play a crucial role in soil aeration, decomposition, and nutrient cycling. vu.nl The toxicity of BDDMAC to these organisms is a significant concern. While specific data for BDDMAC is limited, studies on similar cationic surfactants like dimethyldioctadecylammonium (B77308) chloride (DODMAC) have shown that sediment-dwelling invertebrates can be exposed through ingestion of contaminated particles. nih.gov The toxicity of pesticides and other chemicals to soil invertebrates is known to be influenced by soil properties like organic matter content, with higher organic matter generally reducing bioavailability and toxicity. vu.nlnih.gov Given BDDMAC's propensity to bind to soil, its direct toxicity to invertebrates may be mitigated, but ingestion of sorbed compounds remains a key exposure route. nih.gov

Table 1: Summary of Terrestrial Ecotoxicity Studies on Related Quaternary Ammonium Compounds

| Organism Group | Test Organism | Compound | Endpoint | Observed Effect |

|---|---|---|---|---|

| Microorganisms | Soil Microbial Community | Benzalkonium Chlorides (BACs) | Community Structure | Decrease in alpha diversity, enrichment of Crenarchaeota and Proteobacteria. researchgate.net |

| Plants | Spring Barley (Hordeum vulgare) | Tetraethylammonium chloride | Growth Inhibition | Inhibition of plant length, root length, and fresh weight. nih.gov |

| Plants | Common Radish (Raphanus sativus) | Tetraethylammonium chloride | Growth Inhibition | Showed more resistance but phytotoxic symptoms at high concentrations. nih.gov |

| Invertebrates | Oligochaete (Lumbriculus variegatus) | DODMAC | Chronic Toxicity (NOEC) | >5738 mg/kg dw. nih.gov |

| Invertebrates | Oligochaete (Tubifex tubifex) | DODMAC | Chronic Toxicity (NOEC) | >1515 mg/kg dw. nih.gov |

| Invertebrates | Nematode (Caenorhabditis elegans) | DODMAC | Chronic Toxicity (NOEC) | >1351 mg/kg dw. nih.gov |

NOEC: No Observed Effect Concentration dw: dry weight

Bioaccumulation and Biomagnification Potential in Ecological Food Webs

Bioaccumulation is the process where a chemical substance is absorbed by an organism from its environment and accumulates in its tissues at a concentration higher than in the surrounding medium. cimi.org Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. cimi.org

For this compound, its potential for bioaccumulation is linked to its physicochemical properties. As a cationic surfactant, it has a high affinity for binding to organic matter and sediments. orst.edu This sorption can reduce its bioavailability in the water column but makes it accessible to benthic organisms and soil-dwelling invertebrates. nih.gov

The U.S. Environmental Protection Agency (EPA) has noted that for ADBAC, there is currently no available tool to quantify the bioaccumulation potential in terrestrial food webs. regulations.gov While the log Kow (octanol-water partition coefficient) is often used to predict bioaccumulation potential, for surface-active compounds like BDDMAC, experimental determination of log Kow is challenging. epa.gov An estimated log Kow for a similar compound, benzyldimethyloctadecyl ammonium chloride, was 5.87, but this should be interpreted with caution. epa.gov

The potential for biomagnification of BDDMAC in terrestrial or aquatic food webs is not well-documented. For a substance to biomagnify, it must be persistent in the environment, bioavailable, and readily transferred between trophic levels. cimi.org While BDDMAC can persist in sediments, its strong binding to particulate matter may limit its transfer up the food chain. The metabolism of the compound within organisms can also reduce the potential for biomagnification. epa.gov

Transformation Products and Their Environmental Relevance

Once released into the environment, this compound can undergo various transformation processes, including biodegradation and photolysis, leading to the formation of transformation products (TPs). nih.govnih.gov The environmental relevance of these TPs depends on their persistence, mobility, and toxicity, which can differ from the parent compound. nih.gov

The degradation of QACs in the environment is a complex process. In laboratory studies conducted for the reregistration of ADBAC, no major degradates were identified. epa.gov However, environmental transformation of organic contaminants can be driven by both biotic (e.g., microbial metabolism) and abiotic (e.g., oxidation, photodegradation, hydrolysis) factors. nih.govnih.gov

The primary transformation processes for many organic pollutants in soil and water are hydrolysis, photolysis, metabolism by microorganisms, and microbial activity. nih.gov These processes can lead to a wide array of TPs. For example, biotransformation of some pesticides can involve reactions like hydroxylation, dealkylation, and nucleophilic substitution of halogens. nih.gov

The resulting TPs may be more or less toxic than the original BDDMAC. Therefore, a comprehensive environmental risk assessment should ideally include the potential effects of its significant transformation products. nih.gov Identifying these TPs in complex environmental matrices requires advanced analytical techniques like high-resolution mass spectrometry. nih.gov

Risk Assessment Methodologies for Environmental Concentrations

Environmental risk assessment for chemicals like this compound involves a systematic process to evaluate the potential adverse effects on the environment. This process typically includes hazard identification, dose-response assessment, exposure assessment, and risk characterization. nih.goviwaponline.com

A common approach for risk characterization is the use of a risk quotient (RQ), which is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). nih.govrsc.org

Predicted Environmental Concentration (PEC): This is an estimation of the concentration of a substance in various environmental compartments (water, soil, sediment). It is based on factors such as the amount of the chemical used, its release patterns, and its fate and transport in the environment. researchgate.net

Predicted No-Effect Concentration (PNEC): This is the concentration of a substance below which adverse effects in the ecosystem are not expected to occur. It is derived from ecotoxicity data (e.g., LC50, EC50, NOEC) from laboratory or field studies on representative organisms. chemsafetypro.com These values are then divided by an assessment factor to account for uncertainties. chemsafetypro.com

If the RQ is greater than 1, it indicates a potential risk to the environment, suggesting that further investigation or risk management measures may be necessary. nih.goviwaponline.com

For QACs, environmental risk assessments have been conducted in various regions. For instance, a study in Austria screened surface waters and wastewater effluents for benzalkonium chlorides and dialkyldimethylammonium chlorides. The risk evaluation found that the PEC/PNEC ratio was above 1 for some rivers, indicating a potential risk to sensitive aquatic organisms. nih.goviwaponline.com

The strong adsorption of BDDMAC to soil and sediment is a critical factor in its environmental risk assessment. While this reduces its concentration in the water phase, it leads to its accumulation in soil and sediment, making these compartments the primary focus for terrestrial and benthic risk assessments. nih.govbohrium.com

Applications and Performance in Material Science and Engineering

Development of Antimicrobial Coatings and Surfaces Incorporating Butyldodecyldimethylammonium Chloride

The development of materials that can actively combat microbial contamination is a critical area of research, with applications ranging from medical devices to industrial equipment. This compound is utilized to create "contact-killing" surfaces. The primary mechanism involves the electrostatic attraction between the cationic QAC and the negatively charged bacterial cell membrane. mdpi.com Subsequent insertion of the hydrophobic alkyl chains into the lipid bilayer disrupts the membrane, leading to leakage of cellular contents and cell death. nih.gov This approach avoids the leaching of biocides into the environment, offering a more durable and potentially safer alternative to traditional antimicrobial methods. nih.govmdpi.com

To create non-leaching antimicrobial surfaces, this compound or similar QACs must be firmly anchored to the material's surface. Several strategies have been developed for this purpose, broadly categorized as covalent and non-covalent immobilization.

Covalent Immobilization ("Grafting to" and "Grafting from"): This approach creates a strong, permanent bond between the QAC and the substrate.

Silanization: Silane coupling agents, such as 3-(trimethoxysilyl)propyldimethyloctadecyl ammonium (B1175870) chloride (a related QAC), can be used to form covalent bonds with hydroxylated surfaces like glass, silica (B1680970), and certain metal oxides. researchgate.net This method creates a stable, cross-linked antimicrobial layer.

Polymerization Techniques: Surface-initiated polymerization is a powerful tool for creating dense polymer brushes containing QAC moieties. Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) allow for precise control over the length and density of the polymer chains, which are critical factors for antimicrobial efficacy. nih.govmdpi.com

Click Chemistry: Reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) provide a highly efficient and specific method for attaching QAC molecules with corresponding functional groups onto a surface. nih.gov

Non-Covalent Immobilization: These methods rely on weaker interactions, such as electrostatic forces or physical adsorption.

Layer-by-Layer (LbL) Assembly: This technique involves the sequential deposition of oppositely charged polymers. A surface can be coated with a negative polyelectrolyte, followed by a cationic polymer containing this compound moieties, building up a multilayered antimicrobial film.

Reactive Blending: For polymeric materials, QAC-containing copolymers can be blended and cross-linked with matrix polymers. The crosslinking reaction between complementary groups, such as carboxylic acid and epoxide groups, physically entraps and stabilizes the antimicrobial component within the coating. mdpi.com

The choice of immobilization strategy depends on the substrate material, the desired durability of the coating, and the specific application's requirements.

The effectiveness of this compound-based coatings is highly dependent on the substrate material.

Polymers: QACs have been successfully incorporated into a wide range of polymers, including dental acrylic resins and materials for medical devices. rsc.org In one study, incorporating a related compound, benzyldimethyldodecyl ammonium chloride (C12BDMA-Cl), into a denture-base resin at 3 wt.% demonstrated significant antifungal activity against Candida albicans without compromising the material's mechanical performance, such as flexural strength and microhardness. nih.gov The primary challenge with polymers is ensuring a strong bond between the hydrophilic QAC and the often hydrophobic polymer surface, which can be overcome by surface pre-treatment or the use of compatibilizers.

Metals: On metallic surfaces like stainless steel, QACs serve a dual purpose: antimicrobial action and corrosion inhibition. worktribe.com Studies on benzyldimethyldodecylammonium chloride have shown that it effectively mitigates the formation of biofilms by sulfate-reducing bacteria, a common cause of microbially induced corrosion. worktribe.com The adsorption of the QAC onto the metal surface forms a protective layer that acts as a barrier against corrosive agents and microbes. The stability and effectiveness of these coatings can be influenced by environmental factors such as pH and temperature. nih.gov

Ceramics: Modifying chemically inert ceramic surfaces, such as zirconia, for antimicrobial purposes is challenging. However, recent research has demonstrated the successful application of QAC-containing polymers to zirconia surfaces. nih.gov By first creating a silicate (B1173343) epitaxial transition layer on the zirconia, an antibacterial polymer containing a methacryloyloxy-hexadecyl-dimethyl-ammonium chloride (MHD-QAC) monomer could be successfully bonded. The resulting modified ceramic surface exhibited a high antibacterial rate (up to 99%) and good biocompatibility, making it a promising approach for dental implants and restorations to prevent secondary caries. nih.gov

| Substrate | QAC Example | Modification Method | Key Finding | Reference |

|---|---|---|---|---|

| Denture-Base Resin (Polymer) | Benzyldimethyldodecyl ammonium chloride | Incorporation during polymerization | 3 wt.% addition provided antifungal activity without loss of mechanical strength. | nih.gov |

| Stainless Steel (Metal) | Benzyldimethyldodecylammonium chloride | Adsorption from solution | Mitigated biofilm formation and reduced corrosion current density. | worktribe.com |

| Zirconia (Ceramic) | MHD-QAC Polymer | Bonding to a silicate epitaxial layer | Achieved up to 99% antibacterial rate on a chemically inert surface. | nih.gov |

Role in Nanomaterial Synthesis and Functionalization

The surfactant properties of this compound make it a valuable tool in nanotechnology. It can act as a stabilizing agent, a shape-directing agent, and a functional coating in the synthesis and application of various nanomaterials.

In the synthesis of metallic nanoparticles, such as gold (AuNPs) or silver chloride (AgCl) nanoparticles, this compound can play multiple roles.